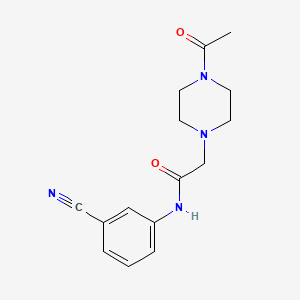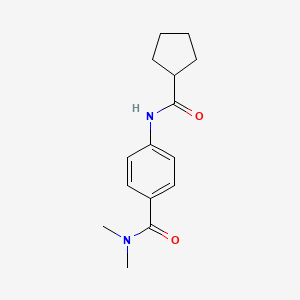
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, also known as DMTCP, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. DMTCP is a derivative of the compound morpholine and is commonly used as a reagent in organic chemistry.
作用机制
The exact mechanism of action of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells, making 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one a potential candidate for use in cancer treatment.
Biochemical and Physiological Effects:
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to its potential anti-cancer activity, 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been shown to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from damage.
实验室实验的优点和局限性
One of the primary advantages of using 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one in lab experiments is its versatility. It can be used in a variety of different types of reactions and has shown potential for use in a range of scientific research applications. However, there are also limitations to its use. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be difficult to synthesize and purify, and its activity can be affected by a number of different factors, including pH and temperature.
未来方向
There are a number of potential future directions for research on 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one. One area of interest is its potential use in cancer treatment, where further studies could help to elucidate its mechanism of action and identify more effective treatment strategies. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one could also be studied further for its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, there is potential for further research into the synthesis and purification of 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one, which could help to improve its use in lab experiments.
合成方法
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one can be synthesized through a multi-step reaction process that involves the reaction of morpholine with a ketone and an ether. The exact synthesis method can vary depending on the specific reagents used, but the general process involves the formation of a cyclic intermediate that is then converted into 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one through a series of chemical reactions.
科学研究应用
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has shown potential for use in a variety of scientific research applications. One of its primary uses is as a reagent in organic chemistry, where it is used to catalyze reactions and synthesize new compounds. 1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one has also been studied for its potential use in drug discovery and development, as it has been shown to have activity against certain types of cancer cells.
属性
IUPAC Name |
1-(3,3-dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2)12-20-11-9-17(16)15(18)8-10-21-14-7-5-4-6-13(14)19-3/h4-7H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFRWBMCXLLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)CCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)



![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)